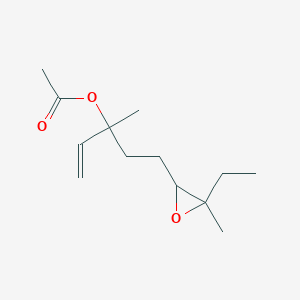
Dysprosium-164
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium-164 is a stable isotope of the rare-earth element dysprosium, which has the atomic number 66. Dysprosium is part of the lanthanide series and is traditionally counted among the rare earths. This compound is the heaviest stable isotope of dysprosium, with a natural abundance of approximately 28.1% . Dysprosium is known for its high thermal neutron absorption cross-section and its magnetic properties, making it valuable in various high-tech applications .
準備方法
Synthetic Routes and Reaction Conditions: Dysprosium-164 can be produced through neutron activation of dysprosium-163 in a nuclear reactor. This process involves bombarding dysprosium-163 with neutrons, resulting in the formation of this compound . The reaction can be represented as:
Dy-163+n→Dy-164
Industrial Production Methods: The industrial production of dysprosium typically involves the extraction and purification of dysprosium from minerals such as monazite and bastnäsite, which contain dysprosium in the form of oxides. The process begins with the crushing of these minerals, followed by acid or alkali treatments to produce a mixture of rare earth chlorides . Dysprosium is then separated from other rare earth elements through solvent extraction and ion exchange techniques.
Types of Reactions:
Oxidation: this compound reacts with oxygen to form dysprosium(III) oxide (Dy₂O₃). This reaction occurs readily at elevated temperatures.
Reduction: Dysprosium(III) oxide can be reduced to metallic dysprosium using reducing agents such as calcium or lanthanum.
Substitution: Dysprosium can form various compounds through substitution reactions with halogens, resulting in dysprosium halides (e.g., DyCl₃, DyBr₃).
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Calcium or lanthanum as reducing agents.
Substitution: Halogens such as chlorine or bromine.
Major Products:
Oxidation: Dysprosium(III) oxide (Dy₂O₃).
Reduction: Metallic dysprosium.
Substitution: Dysprosium halides (e.g., DyCl₃, DyBr₃).
科学的研究の応用
Dysprosium-164 has several scientific research applications due to its unique properties:
Nuclear Control Applications: Its high thermal neutron absorption cross-section makes it useful in controlling nuclear reactions.
Magnetostrictive Materials: this compound is used in the construction of magnetostrictive materials, which change shape under magnetic fields.
Laser Materials: Dysprosium salts are sometimes used to make laser materials.
Medical Isotopes: this compound can be used to produce holmium-166, a medical isotope used in various therapeutic applications.
作用機序
The mechanism by which dysprosium-164 exerts its effects is primarily related to its high thermal neutron absorption cross-section and its magnetic properties. In nuclear control applications, this compound absorbs neutrons, thereby controlling the rate of nuclear reactions. In magnetostrictive materials, this compound changes shape under the influence of magnetic fields, which can be utilized in sensors and actuators .
類似化合物との比較
Terbium-159: Another lanthanide with similar magnetic properties.
Holmium-165: Used to produce holmium-166, similar to dysprosium-164’s role in producing holmium-166.
Erbium-166: Another lanthanide with applications in lasers and nuclear control.
Uniqueness of this compound: this compound’s high thermal neutron absorption cross-section and its resistance to magnetization make it unique among the lanthanides. These properties are particularly valuable in nuclear control applications and the construction of magnetostrictive materials .
特性
IUPAC Name |
dysprosium-164 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Dy/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQHZAAAGSGFKK-OUBTZVSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Dy] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[164Dy] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Dy |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930537 |
Source


|
| Record name | (~164~Dy)Dysprosium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.929181 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13967-69-6 |
Source


|
| Record name | Dysprosium, isotope of mass 164 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013967696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~164~Dy)Dysprosium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














